N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide, also known as BMCL, is a synthetic compound that has gained much attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide is not fully understood, but it is believed to act through the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a crucial role in the regulation of gene expression, and their dysregulation is often associated with cancer development. This compound has been shown to selectively inhibit HDAC6 and HDAC8 enzymes, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. This compound has also been shown to modulate the expression of various genes involved in cancer development, including genes involved in angiogenesis and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide in lab experiments is its selectivity towards HDAC6 and HDAC8 enzymes, which makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to explore its potential therapeutic applications in this field. Another future direction for the research on this compound is the development of novel HDAC inhibitors based on its structure, which could lead to the discovery of more potent and selective anticancer agents.
Synthesis Methods
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide can be synthesized through a multistep process involving the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with 2-amino-3-methylphenol and 2-aminobenzothiazole. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide has been extensively studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-13-10-11-15(12-17(13)23)21(26)24-18-8-5-6-16(14(18)2)22-25-19-7-3-4-9-20(19)27-22/h3-12H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUDHUKOWZRYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.